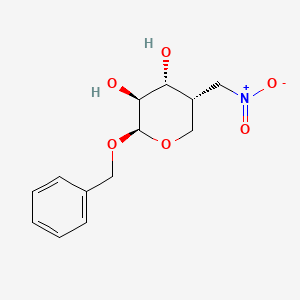![molecular formula C17H11Br2N B11829507 2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)
2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3',5'-ジブロモ-[1,1'-ビフェニル]-3-イル)ピリジンは、ビフェニル誘導体のクラスに属する有機化合物です。この化合物は、ビフェニル構造に結合した2つの臭素原子とピリジン環の存在を特徴としています。
2. 製法
合成経路と反応条件
2-(3',5'-ジブロモ-[1,1'-ビフェニル]-3-イル)ピリジンの合成は、通常、ビフェニル誘導体の臭素化に続いてピリジンとのカップリング反応を行います。一般的な方法の1つは、リチウムジイソプロピルアミドで3,5-ジブロモピリジンをリチウム化し、次に求電子試薬と反応させて目的の生成物を得る方法です .
工業的製造方法
この化合物の工業的製造方法は、臭素またはその他の臭素化剤を用いた大規模な臭素化反応を含む場合があります。反応条件は、最終生成物の高い収率と純度を確保するために最適化されます。触媒の使用と制御された反応環境は、効率的な生産を達成するために、工業的な設定で一般的です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine typically involves the bromination of biphenyl derivatives followed by coupling reactions with pyridine. One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide, followed by reaction with electrophiles to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common in industrial settings to achieve efficient production.
化学反応の分析
反応の種類
2-(3',5'-ジブロモ-[1,1'-ビフェニル]-3-イル)ピリジンは、以下を含むさまざまな種類の化学反応を起こします。
置換反応: 臭素原子は、求核置換反応を使用して他の官能基で置換できます。
カップリング反応: この化合物は、鈴木カップリングやスチルカップリングなどのクロスカップリング反応に関与して、より複雑な分子を形成することができます。
酸化と還元反応: ピリジン環は、特定の条件下で酸化または還元を受けることができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、エチルナトリウムやその他の求核試薬が含まれます。
カップリング反応: パラジウム触媒は、クロスカップリング反応でよく使用されます。
酸化: 過マンガン酸カリウムなどの酸化剤を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな置換ビフェニル誘導体を生成する可能性があり、一方、カップリング反応はより複雑な芳香族化合物を生成する可能性があります。
4. 科学研究での応用
2-(3',5'-ジブロモ-[1,1'-ビフェニル]-3-イル)ピリジンは、いくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、その独自の構造のために、生物学的システムと相互作用の研究に使用できます。
科学的研究の応用
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes
作用機序
2-(3',5'-ジブロモ-[1,1'-ビフェニル]-3-イル)ピリジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。臭素原子とピリジン環は、その反応性と結合特性において重要な役割を果たします。この化合物は、酵素、受容体、およびその他の生体分子と相互作用して、さまざまな生化学的経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
3,5-ジブロモピリジン: ピリジン環上に同様の臭素置換を持つ関連化合物.
2,5-ジブロモピリジン: ピリジン環上の異なる位置に臭素原子を持つ別の類似の化合物.
独自性
2-(3',5'-ジブロモ-[1,1'-ビフェニル]-3-イル)ピリジンは、ピリジン環と組み合わされたビフェニル構造のために独特です。これは、異なる化学的特性と反応性を与えます。この独自性は、さまざまな研究および産業用途において貴重なものです。
類似化合物との比較
Similar Compounds
3,5-Dibromopyridine: A related compound with similar bromine substitution on the pyridine ring.
2,5-Dibromopyridine: Another similar compound with bromine atoms at different positions on the pyridine ring.
Uniqueness
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine is unique due to its biphenyl structure combined with a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C17H11Br2N |
|---|---|
分子量 |
389.1 g/mol |
IUPAC名 |
2-[3-(3,5-dibromophenyl)phenyl]pyridine |
InChI |
InChI=1S/C17H11Br2N/c18-15-9-14(10-16(19)11-15)12-4-3-5-13(8-12)17-6-1-2-7-20-17/h1-11H |
InChIキー |
WKFOWDQVQOTVKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)


![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)
![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)


![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)

![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)
![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
